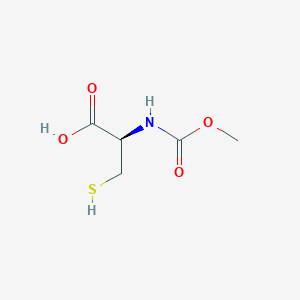
N-Carbomethoxy-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Carbomethoxy-L-cysteine is a derivative of the amino acid L-cysteine, characterized by the presence of a carbomethoxy group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Carbomethoxy-L-cysteine typically involves the reaction of L-cysteine with methyl chloroformate under basic conditions. The reaction proceeds as follows:
- Dissolve L-cysteine in a suitable solvent such as water or ethanol.
- Add a base, such as sodium hydroxide, to deprotonate the amino group of L-cysteine.
- Slowly add methyl chloroformate to the reaction mixture while maintaining a low temperature to control the reaction rate.
- Stir the reaction mixture for a specified period, usually a few hours, to ensure complete conversion.
- Neutralize the reaction mixture with an acid, such as hydrochloric acid, to precipitate the product.
- Filter and purify the product using recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: N-Carbomethoxy-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group in this compound can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbomethoxy group can be reduced to yield the corresponding amine.
Substitution: The carbomethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Carbomethoxy-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-Carbomethoxy-L-cysteine involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The thiol group can scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage.
Enzyme Inhibition: The compound can inhibit specific enzymes by modifying their active sites or interfering with substrate binding.
Signal Transduction: this compound can modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
N-Carbomethoxy-L-cysteine can be compared with other similar compounds, such as:
N-Acetyl-L-cysteine: Both compounds have antioxidant properties, but this compound has a carbomethoxy group instead of an acetyl group, which may affect its reactivity and biological activity.
L-Cysteine: The parent compound, L-cysteine, lacks the carbomethoxy group, making it more reactive and less stable compared to this compound.
L-Methionine: Another sulfur-containing amino acid, L-methionine, differs in its structure and biological functions but shares some chemical reactivity with this compound.
Eigenschaften
CAS-Nummer |
76176-67-5 |
|---|---|
Molekularformel |
C5H9NO4S |
Molekulargewicht |
179.20 g/mol |
IUPAC-Name |
(2R)-2-(methoxycarbonylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C5H9NO4S/c1-10-5(9)6-3(2-11)4(7)8/h3,11H,2H2,1H3,(H,6,9)(H,7,8)/t3-/m0/s1 |
InChI-Schlüssel |
PYMCYGICRFDVCJ-VKHMYHEASA-N |
Isomerische SMILES |
COC(=O)N[C@@H](CS)C(=O)O |
Kanonische SMILES |
COC(=O)NC(CS)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















